Bismuth valerate, basic

Description

Evolution of Synthetic Strategies for Basic Bismuth Complexes

The synthesis of bismuth carboxylates, particularly basic variants, has evolved from straightforward reactions to more controlled precipitation and one-pot methods designed to manage the inherent tendency of bismuth(III) to hydrolyze. sibran.ruresearchgate.net This hydrolysis makes it challenging to obtain simple, neutral bismuth(III) carboxylates from solutions, often leading to the formation of complex oxo/hydroxo clusters. sibran.ru

Early and general synthetic routes include the direct reaction of bismuth(III) oxide with the corresponding monocarboxylic acid or the substitution of acetate (B1210297) ligands from bismuth acetate. sibran.ru However, these methods can lack precise control over the final product's composition. A more refined and widely used approach involves the controlled hydrolysis and precipitation of bismuth from a nitrate (B79036) solution by adding an alkaline carboxylate solution. sibran.ru For instance, high-purity basic bismuth carboxylates, such as oxohydroxolaurate and oxohydroxostearate, have been successfully synthesized by adding a sodium salt of the respective long-chain fatty acid to a bismuth nitrate solution under controlled temperature and pH. sibran.ru This method leverages the hydrolysis process to form the desired basic carboxylate structure. sibran.ru

More recent advancements aim for improved efficiency and anhydrous conditions to avoid uncontrolled hydrolysis. A patented process describes a one-pot synthesis that involves heating an anhydrous mixture of a carboxylic acid (or its anhydride), bismuth metal, and a reducing agent like hydrazine, while bubbling an oxygen-containing gas through the mixture. google.com This method bypasses the need for a pre-made bismuth salt and operates under non-aqueous conditions to yield the bismuth carboxylate directly. google.com The evolution of these strategies reflects a continuous effort to gain greater control over the nuclearity and composition of the resulting basic bismuth complexes, which is essential for their application as precursors in materials science.

Table 1: Comparison of Synthetic Strategies for Basic Bismuth Complexes

| Synthetic Strategy | Reactants | Typical Conditions | Key Features & Limitations | Source(s) |

| Direct Reaction | Bismuth(III) Oxide, Carboxylic Acid | Heating | Simple and direct; lacks fine control over product composition and basicity. | sibran.ru |

| Precipitation/Hydrolysis | Bismuth Nitrate, Sodium Carboxylate | Aqueous solution, controlled pH (~1) and temperature (~60°C) | Allows for purification from other metals; product is a result of controlled hydrolysis, leading to basic complexes. | sibran.rusibran.ruresearchgate.net |

| Anhydrous One-Pot | Bismuth Metal, Carboxylic Acid/Anhydride (B1165640), Reducing Agent (e.g., Hydrazine), Oxygen | Anhydrous, heated (~80-115°C) | Avoids uncontrolled hydrolysis; efficient one-pot process directly from bismuth metal. | google.com |

| Solvothermal Synthesis | Bismuth Halides, Organic Ligands | Sealed autoclave, high temperature and pressure (e.g., 150°C for 120h) | Can produce crystalline products but is difficult to control, often leading to a mixture of products due to the stereochemical activity of the Bi(III) center. | acs.org |

Theoretical Frameworks for Understanding Bismuth-Ligand Interactions

The intricate nature of bonding and structure in bismuth complexes necessitates the use of advanced theoretical and computational methods. mdpi.comorientjchem.org Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, geometry, and reactivity of these compounds, providing insights that complement experimental findings. mdpi.comorientjchem.orgcdnsciencepub.com

Theoretical studies on bismuth(III) complexes reveal several key aspects governing their behavior. The high polarity of bismuth-ligand bonds, such as the Bi-C bond in organobismuth compounds, is a critical factor in their reactivity. researchgate.net Furthermore, the ability of the Bi(III) center to exhibit hypervalent coordination allows for an expansion of its coordination sphere, facilitating ligand association and dissociation, which is crucial for its catalytic activity. researchgate.net The ligand environment, including the type of donor atoms (e.g., N, O, S) and their geometric arrangement, plays a decisive role in determining the final structure and stability of the complex. mdpi.commdpi.compeerj.com

For a heavy element like bismuth, relativistic effects are significant and must be considered in accurate theoretical models. nih.gov These effects can influence bond lengths, angles, and the electronic band structure of bismuth-containing materials. nih.gov Computational approaches are also used to analyze charge transfer between the bismuth center and its ligands, which is fundamental to understanding the nature of the chemical bond, ranging from weak secondary interactions to dative covalent bonds. acs.orgnih.gov Techniques such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analysis are employed to quantify these interactions. nih.gov These theoretical frameworks are indispensable for rationalizing the observed properties of known bismuth complexes and for the predictive design of new ones with desired functionalities. researchgate.netacs.org

Table 2: Theoretical Approaches for Analyzing Bismuth Complexes

| Theoretical Method | Focus of Analysis | Key Insights Provided | Source(s) |

| Density Functional Theory (DFT) | Electronic Structure, Geometry, Reaction Mechanisms | Predicts stable geometries, bond energies, and reaction pathways. Essential for understanding structure-property relationships. | acs.orgmdpi.comorientjchem.org |

| Charge Transfer Analysis (NBO, AIM) | Nature of Bismuth-Ligand Bond | Quantifies the degree of covalent vs. ionic character and identifies weak interactions vs. dative bonds. | acs.orgnih.gov |

| Relativistic Calculations | Influence of Heavy-Atom Effects | Accounts for the influence of relativity on electronic structure, band gaps, and chemical properties of bismuth compounds. | nih.gov |

| Crystal Field / Ligand Field Theory | Metal-Ligand Orbital Interactions | Describes how ligand geometry affects the d-orbital energies of a metal center, influencing electronic spectra and magnetic properties. | imgroupofresearchers.comrsc.org |

Current Research Gaps in the Chemistry of Bismuth Valerate (B167501), Basic

Despite the broad interest in bismuth carboxylates, a detailed scientific investigation focused specifically on "Bismuth valerate, basic" is conspicuously absent from the current body of literature. A thorough search reveals a significant research gap concerning this particular compound. While general synthetic methods for basic bismuth carboxylates are established sibran.rusibran.rugoogle.com, the specific application of these methods to valeric acid and the precise characterization of the resulting "basic" product are not documented.

The primary research gaps include:

Definitive Structural Characterization: There is no available single-crystal X-ray diffraction data for basic bismuth valerate. Consequently, the exact molecular structure, the nuclearity of the Bi-O-OH core, and the coordination mode of the valerate ligands remain unknown. This contrasts with other basic carboxylates like basic bismuth oxalate, for which compositional and morphological data are available. researchgate.net

Understanding of Formation Mechanism: The specific hydrolysis and condensation pathway leading to the formation of basic bismuth valerate has not been studied. The size and structure of the oxo/hydroxido cluster can be influenced by reaction conditions, but this relationship has not been mapped for the valerate system. researchgate.net

Physicochemical Properties: Fundamental properties such as solubility in various solvents, thermal decomposition behavior, and spectroscopic signatures (e.g., detailed IR, Raman, NMR data) are not reported. This information is critical for its potential use as a precursor for materials synthesis.

Comparative Analysis: The influence of the medium-chain alkyl group of valerate on the structure and properties of the basic complex, compared to short-chain (acetate) or long-chain (laurate, stearate) analogues, has not been explored. sibran.ru

The lack of this fundamental knowledge highlights a clear gap in the field of bismuth chemistry, indicating that even seemingly simple compounds remain to be fully explored. scitechdaily.com

Significance of Investigating Novel Basic Bismuth Species in Chemical Science

The investigation of novel basic bismuth species, including the detailed characterization of compounds like basic bismuth valerate, holds considerable significance for advancing chemical science. Bismuth compounds are recognized as more environmentally friendly and less toxic alternatives to other heavy metals like lead, which has spurred a resurgence of interest in their chemistry. numberanalytics.comwikipedia.org

Studying new basic bismuth carboxylates is important for several key reasons:

Precursors for Advanced Materials: Bismuth carboxylates are valuable precursors for synthesizing a wide range of bismuth-containing materials, including catalytically active oxides, ferroelectrics, and superconductors. sibran.rusibran.ru The specific structure and composition of the carboxylate precursor, including its basicity and the nature of its organic ligand, can directly influence the morphology, particle size, and ultimate properties of the resulting oxide nanoparticles. sibran.rusibran.ru

Catalysis: Bismuth compounds are effective catalysts in various organic transformations. numberanalytics.combritannica.com Understanding how the ligand sphere in a basic carboxylate affects the Lewis acidity and catalytic activity of the bismuth center could lead to the design of new, more efficient catalysts.

Fundamental Chemical Knowledge: The ability of bismuth to form diverse and complex oxido/hydroxido clusters is a unique feature of its coordination chemistry. researchgate.netresearchgate.net Each new, well-characterized basic bismuth species provides deeper insight into the principles of hydrolysis, olation, and cluster formation for heavy p-block elements. The recent synthesis of a novel Bi₅⁻ ring highlights that even fundamental aspects of bismuth chemistry are still being uncovered, suggesting that valuable discoveries can be made by studying simpler systems. scitechdaily.comsciencedaily.com

Sustainable Technology: The development of new materials based on abundant and non-toxic elements is a cornerstone of sustainable technology. scitechdaily.com Exploring the full potential of bismuth chemistry, including its basic carboxylates, could provide a foundation for new materials for use in electronics or other environmentally friendly technologies. scitechdaily.com

In essence, the detailed study of previously uncharacterized compounds like basic bismuth valerate is not merely an academic exercise but a necessary step toward the rational design and synthesis of new functional materials.

Properties

CAS No. |

5798-47-0 |

|---|---|

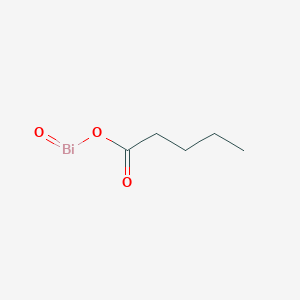

Molecular Formula |

C5H9BiO3 |

Molecular Weight |

326.10 g/mol |

IUPAC Name |

oxobismuthanyl pentanoate |

InChI |

InChI=1S/C5H10O2.Bi.O/c1-2-3-4-5(6)7;;/h2-4H2,1H3,(H,6,7);;/q;+1;/p-1 |

InChI Key |

OLZYZWRTOLJEAJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(=O)O[Bi]=O |

Origin of Product |

United States |

Structural Elucidation Methodologies and Theoretical Prediction of Bismuth Valerate, Basic Architectures

Advanced Crystallographic Techniques for Solid-State Structure Determination

Crystallographic methods are the cornerstone for determining the three-dimensional structure of solid materials. These techniques rely on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice.

Single-Crystal X-ray Diffraction Studies of Bismuth Valerate (B167501), Basic Polymorphs

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining an unambiguous structural model of a crystalline compound. This technique requires a high-quality single crystal of the material, typically fractions of a millimeter in size. When a monochromatic X-ray beam is directed at the crystal, it diffracts in a specific pattern of reflections. The positions and intensities of these reflections are directly related to the arrangement of atoms within the crystal's unit cell.

For a compound like basic bismuth valerate, SCXRD would reveal:

The precise Bi-O and Bi-C bond lengths and angles.

The coordination number and geometry of the bismuth centers.

The connectivity of the bismuth-oxo core and the coordination mode of the valerate ligands (e.g., monodentate, bidentate chelating, or bridging).

The existence of polymorphs —different crystalline forms of the same compound—is common in bismuth carboxylates. ias.ac.in Polymorphism can arise from different arrangements of the molecules or coordination polymers in the solid state, often influenced by crystallization conditions such as solvent, temperature, and pressure. SCXRD is the primary tool for identifying and characterizing these different polymorphic forms. For instance, two different polymorphic forms of bismuth(III) picolinate (B1231196) have been identified, both featuring a nine-coordinate bismuth center but with different space groups and unit cell parameters. ias.ac.in

| Parameter | Value |

| Chemical Formula | C₁₅H₂₇BiO₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 18.456(7) |

| c (Å) | 11.789(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 2174.1(15) |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.85 |

| R-factor (%) | 4.5 |

Synchrotron Radiation Applications in Structural Analysis

Synchrotron radiation sources produce X-ray beams that are exceptionally brilliant and highly collimated, offering significant advantages over laboratory X-ray sources. nih.gov For bismuth compounds, synchrotron radiation enables:

Microcrystal Diffraction: The high intensity of synchrotron X-rays allows for the structural analysis of extremely small single crystals (microns or less in size), which are often the only form in which new materials can be crystallized. nih.gov

High-Resolution Powder Diffraction: Synchrotron PXRD provides data with very high resolution, which is critical for solving complex crystal structures from powder data (ab initio structure determination), refining detailed structural models, and identifying subtle phase impurities. dtu.dk

In Situ Studies: The high flux allows for time-resolved experiments, enabling researchers to follow structural changes in real-time as a material is subjected to changes in temperature, pressure, or chemical environment. This is particularly useful for studying the formation of bismuth-organic frameworks and identifying transient crystalline intermediates. researchgate.net

Spectroscopic Probes for Elucidating Bismuth Coordination Environments

While diffraction techniques map the long-range atomic order, spectroscopic methods provide detailed information about the local chemical environment, bonding, and functional groups.

Vibrational Spectroscopy (Raman, FT-IR) for Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them.

For basic bismuth valerate, these techniques would be used to:

Identify Functional Groups: The characteristic stretching and bending vibrations of the carboxylate group (COO⁻) of the valerate ligand are readily identifiable. The separation between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the COO⁻ group can provide insight into its coordination mode (monodentate, bidentate chelating, or bridging). rsc.org

Probe the Bismuth-Oxygen (B8504807) Environment: The low-frequency region of the Raman and IR spectra (typically below 600 cm⁻¹) contains vibrations associated with the Bi-O bonds of the bismuth-oxo core and the bonds to the carboxylate oxygen atoms. mdpi.com These bands provide direct information about the strength and nature of the bonds in the bismuth coordination sphere.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| O-H Stretching (of coordinated water/hydroxide) | 3200 - 3600 | FT-IR |

| C-H Stretching (valerate alkyl chain) | 2850 - 3000 | FT-IR, Raman |

| Carboxylate Asymmetric Stretch (ν_as COO⁻) | 1550 - 1610 | FT-IR |

| Carboxylate Symmetric Stretch (ν_s COO⁻) | 1380 - 1420 | FT-IR, Raman |

| Bi-O Stretching | 400 - 600 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Related Bismuth-Containing Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution and in the solid state. For bismuth compounds, both ligand-based NMR (¹H, ¹³C) and direct observation of the bismuth nucleus (²⁰⁹Bi) can be employed, although the latter presents significant challenges.

¹H and ¹³C NMR: These standard NMR techniques can be used to confirm the structure of the valerate ligand within the complex. rsc.org In solution, dynamic processes such as ligand exchange can be studied. For diamagnetic bismuth(III) complexes, the chemical shifts of the protons and carbons near the metal center can provide indirect evidence of coordination. rsc.org

²⁰⁹Bi NMR: Bismuth has one NMR-active isotope, ²⁰⁹Bi, which is 100% naturally abundant. However, it is a quadrupolar nucleus (spin I = 9/2), which means it interacts with local electric field gradients. This interaction leads to very broad signals, often spanning several megahertz, making detection and interpretation difficult. researchgate.net Despite these challenges, solid-state ²⁰⁹Bi NMR, particularly at ultra-high magnetic fields, has been successfully applied to various bismuth-containing materials. researchgate.net The measured NMR parameters, such as the quadrupolar coupling constant (C_Q) and chemical shift anisotropy (CSA), are extremely sensitive to the local symmetry and coordination environment of the bismuth atom. researchgate.net These experimental parameters can be correlated with theoretical calculations to provide detailed structural insights. researchgate.net

| Compound | Quadrupolar Coupling Constant (C_Q) (MHz) | Asymmetry Parameter (η_Q) | Isotropic Chemical Shift (δ_iso) (ppm) |

| Bismuth Nitrate (B79036) Pentahydrate | 150(5) | 0.20(5) | -1015(50) |

| Bismuth Acetate (B1210297) | 78.6(8) | 0.82(2) | -1620(50) |

| Bismuth Oxychloride (BiOCl) | 9.9(2) | 0.00(5) | -940(20) |

| Data adapted from Hamaed et al., J. Am. Chem. Soc. 2009, 131, 23, 8271–8279. |

By employing this multi-technique approach, a comprehensive and detailed structural model of basic bismuth valerate, from its local coordination environment to its long-range crystal packing, can be developed, even in the absence of extensive prior research.

X-ray Absorption Spectroscopy (XAS) for Local Structural Insights (XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a highly sensitive technique for determining the local geometric and electronic structure of a specific element within a material. It is particularly valuable for compounds like basic bismuth valerate, which may lack long-range crystalline order, making traditional diffraction techniques challenging. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Extended X-ray Absorption Fine Structure (EXAFS) analysis of the oscillations past the absorption edge can yield precise information about the local atomic environment around the bismuth center. This includes the identification of neighboring atoms (e.g., oxygen from the valerate or oxo/hydroxo groups), their distances to the bismuth atom, and the coordination number. For example, EXAFS studies on the binding of bismuth(III) to organic matter have successfully identified a dimeric Bi³⁺ complex bridged by a carboxylate group. nih.govslu.se This technique has also been applied to characterize mechanochemically synthesized bismuth metal-organic frameworks, providing details on Bi-O bond distances. rsc.org For basic bismuth valerate, EXAFS would be instrumental in determining the Bi-O bond lengths associated with both the valerate ligand and the "basic" oxo or hydroxo bridges, as well as potential Bi-Bi distances in polynuclear clusters.

A hypothetical EXAFS analysis of basic bismuth valerate might yield data similar to that presented in Table 1, which illustrates the type of structural parameters that can be extracted.

Table 1: Hypothetical EXAFS Fitting Parameters for Basic Bismuth Valerate

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Bi-O (oxo) | 3 | 2.15 | 0.004 |

| Bi-O (carboxylate) | 4 | 2.35 | 0.006 |

| Bi-Bi | 1 | 3.80 | 0.008 |

This table is illustrative and does not represent experimentally verified data for basic bismuth valerate.

Computational Approaches to Bismuth Valerate, Basic Structure

In conjunction with experimental techniques, computational chemistry offers powerful tools for predicting and understanding the structure and behavior of complex molecules from first principles.

Table 2: Hypothetical DFT-Calculated Geometric Parameters for a Bi₄Oₓ Core in Basic Bismuth Valerate

| Parameter | Calculated Value |

|---|---|

| Average Bi-O(oxo) Bond Length | 2.18 Å |

| Average Bi-O(carboxylate) Bond Length | 2.40 Å |

| Bi-Bi Distance | 3.75 Å |

| O-Bi-O Bond Angle | 95° |

This table is for illustrative purposes and contains hypothetical data.

While DFT is excellent for modeling single molecules or small clusters, Molecular Dynamics (MD) simulations can predict the behavior of larger ensembles of molecules over time. MD simulations could be used to study how individual basic bismuth valerate molecules or small clusters aggregate in solution or in the solid state. By defining the forces between atoms (the force field), MD simulations can model the self-assembly process, predicting the formation of larger polymeric or cluster structures. Such simulations have been performed for liquid bismuth and bismuth-containing alloys to understand their physical properties at the atomic scale. For basic bismuth valerate, MD could provide insights into the formation of the bulk material and its morphology.

DFT calculations can also provide a detailed picture of the electronic structure and the nature of the chemical bonds within basic bismuth valerate. This includes identifying the molecular orbitals, determining the distribution of electron density, and quantifying the nature of the Bi-O bonds (i.e., their ionic versus covalent character). Analysis of the electronic structure can help explain the compound's stability, reactivity, and potential optical or electronic properties. Studies on other bismuth complexes have used DFT to understand the influence of ligands on the electronic structure of the bismuth center. acs.org A key aspect for bismuth(III) compounds is the potential stereochemical activity of the 6s² lone pair of electrons, which can influence the coordination geometry, and this can be effectively studied using DFT.

Chemical Reactivity and Mechanistic Investigations of Bismuth Valerate, Basic

Hydrolysis and Condensation Reactions of Basic Bismuth Species

The term "basic" in basic bismuth valerate (B167501) indicates the presence of bismuthyl ([BiO]+) or related oxo/hydroxo clusters, which are products of the partial hydrolysis of the bismuth(III) ion in aqueous environments. The chemistry of these species is intricate and highly dependent on the reaction conditions.

The stability of basic bismuth valerate is critically influenced by pH and the presence of water. Bismuth(III) salts undergo extensive hydrolysis in aqueous solutions, a process that begins even in acidic conditions, with the formation of various hydrolyzed species. For instance, the hydrated Bi(III) cation, [Bi(H₂O)ₙ]³⁺, is only stable at very low pH. As the pH increases, a series of hydrolysis and condensation reactions occur, leading to the formation of basic salts.

In the gastrointestinal tract, for example, basic bismuth salts like bismuth subnitrate undergo partial hydrolysis to form bismuth oxychloride and bismuth oxide, which create a protective layer over mucosal tissues. patsnap.com This behavior is expected to be similar for basic bismuth valerate. The Pourbaix diagram for bismuth indicates that at neutral to basic pH in the presence of water, the predominant species is solid Bi₂O₃, while at lower pH values, the hydrated cation is more stable. amazonaws.com The speciation of bismuth(III) citrate (B86180) complexes has also been shown to be pH-dependent. nih.gov

Table 1: General Influence of pH on Bismuth(III) Species in Aqueous Solution

| pH Range | Predominant Bismuth Species | General Observations |

|---|---|---|

| < 1 | [Bi(H₂O)ₙ]³⁺ | Fully hydrated bismuth(III) cation. |

| 1 - 3 | [Bi(OH)(H₂O)ₙ]²⁺, [Bi₆O₄(OH)₄]⁶⁺ | Onset of hydrolysis, formation of mononuclear and polynuclear hydroxo/oxo complexes. |

| > 3 | Insoluble basic salts (e.g., BiO(NO₃), BiOCl) | Precipitation of basic bismuth salts. The exact composition depends on the anions present. |

This table presents a generalized summary. The exact pH values and species formed can vary depending on the specific anions present and the concentration.

The hydrolysis of bismuth(III) carboxylates is a pathway to the formation of polynuclear oxo-clusters. These reactions involve the replacement of carboxylate ligands with hydroxo groups, followed by condensation reactions that eliminate water and form Bi-O-Bi bridges. This process can lead to the formation of large, complex cluster structures. For example, the hydrolysis of bismuth silanolates has been shown to yield polynuclear bismuth-oxo clusters. nih.govresearchgate.net Similarly, the reaction of BiPh₃ with salicylic (B10762653) acid in the presence of water leads to the formation of a [Bi₄(μ₃-O)₂(HSal)₈] oxo cluster. rsc.org

Studies on basic bismuth nitrates have revealed the formation of various hexanuclear and even higher nuclearity oxo-clusters, such as [Bi₆O₄(OH)₄]⁶⁺ and [{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆}·4DMSO]. nih.gov It is highly probable that basic bismuth valerate participates in similar equilibria, forming a variety of bismuth-oxo clusters where the valerate ligands are coordinated to the surface of the cluster core. The formation and stability of these clusters are influenced by factors such as solvent, temperature, and the presence of other coordinating species.

Ligand Exchange and Substitution Chemistry

The bismuth-carboxylate bond is generally labile, allowing for dynamic ligand exchange and substitution reactions. This reactivity is central to the catalytic activity and biological interactions of bismuth compounds.

Basic bismuth valerate is expected to undergo ligand exchange reactions with other carboxylic acids. The position of the equilibrium in such a reaction will depend on the relative acidity (pKa) of valeric acid and the exchanging carboxylic acid, as well as the steric bulk and chelating ability of the incoming ligand. For instance, studies on the synthesis of bismuth(III) carboxylates from triphenylbismuth (B1683265) and various carboxylic acids have shown that the reaction proceeds to yield trisubstituted products, with some exceptions based on the nature of the carboxylate. rsc.org

Furthermore, in the presence of other anions, such as halides or nitrates, substitution of the valerate ligand can occur. The formation of bismuth oxychloride from the hydrolysis of bismuth salts in chloride-containing media is a well-known example of such a process. patsnap.comresearchgate.net The lability of carboxylate ligands in Bi(III) complexes and their participation in ligand exchange reactions is a well-documented phenomenon.

The dynamic behavior of bismuth carboxylate complexes in solution has been observed in NMR studies of heterobimetallic bismuth-lithium carboxylates, indicating ongoing exchange processes. rsc.org This inherent lability is a key feature of the catalytic activity of bismuth compounds in various organic transformations. rsc.org

Redox Chemistry of Bismuth Valerate, Basic Systems

The redox chemistry of bismuth is diverse, with accessible oxidation states ranging from -1 to +5. However, for basic bismuth valerate, the most relevant redox couple is Bi(III)/Bi(V).

Bismuth(III) compounds can be oxidized to bismuth(V), although Bi(V) is a powerful oxidizing agent and is generally less stable than Bi(III). The standard reduction potential for the Bi(V)/Bi(III) couple in aqueous solution is approximately +2.03 V, indicating that Bi(V) is a very strong oxidant. nih.gov The stability and redox potential of bismuth complexes can be tuned by the coordinating ligands. For instance, the redox properties of bismuth aminotroponiminates can be controlled by the charge of the complex. nih.gov

While the primary role of bismuth(III) in many catalytic applications is that of a Lewis acid, there is a growing field of bismuth-based redox catalysis. researchgate.net These catalytic cycles often involve the interconversion between Bi(III) and Bi(V) or between lower oxidation states like Bi(I) and Bi(III). It is plausible that under suitable oxidizing conditions, the bismuth(III) center in basic bismuth valerate could be oxidized to bismuth(V).

Conversely, the reduction of Bi(III) to lower oxidation states or to elemental bismuth is also possible. For example, the comproportionation reaction between Bi(0) and Bi(III) trifluoroacetate (B77799) can yield a stable Bi(II) carboxylate. acs.org The potential for basic bismuth valerate to participate in redox reactions would depend on the specific reaction conditions and the nature of the oxidizing or reducing agents involved. The large and diffuse atomic orbitals of bismuth lead to low homolytic bond dissociation energies, which can facilitate radical reactions. europa.eu

Oxidation State Stability and Transformations

The most prominent and stable oxidation state for bismuth is +3. quora.comdoubtnut.com This stability is a consequence of the "inert pair effect," where the two electrons in the 6s orbital are relativistically contracted and less available for bonding. quora.comdoubtnut.com In basic bismuth valerate, bismuth exists exclusively in this stable Bi(III) oxidation state.

Transformations to other oxidation states are energetically demanding. The oxidation of Bi(III) to the pentavalent state, Bi(V), requires potent oxidizing agents. echemi.com While compounds like bismuth(V) fluoride (B91410) (BiF₅) exist due to the high electronegativity of fluorine, the formation of Bi(V) species from a carboxylate complex like basic bismuth valerate is not a common or spontaneous process under standard conditions. echemi.com Conversely, reduction to elemental bismuth (Bi(0)) can occur, typically during high-temperature decomposition in an inert or reducing atmosphere. inoe.ro Under typical chemical environments, the Bi(III) center in basic bismuth valerate demonstrates significant stability, making it unreactive in terms of redox transformations.

Investigation of Electron Transfer Pathways

Specific mechanistic studies detailing electron transfer pathways for basic bismuth valerate are not extensively documented in publicly available literature. However, the general redox chemistry of bismuth provides a framework for potential, albeit non-spontaneous, pathways.

Any electron transfer process would likely involve the Bi(III)/Bi(V) or Bi(III)/Bi(0) redox couples.

Oxidative Pathway (Bi(III) → Bi(V)) : This process would involve the removal of two electrons from the bismuth center. Research on other bismuth compounds indicates that such reactions are typically slow and require strong oxidants and specific complexing agents to stabilize the resulting Bi(V) species. rsc.org For basic bismuth valerate, this pathway is considered unlikely under normal conditions.

Reductive Pathway (Bi(III) → Bi(0)) : This involves the gain of three electrons. This pathway is most relevant during thermal decomposition, particularly in the absence of an oxidizing atmosphere, where the organic valerate ligand could potentially act as a reducing agent at elevated temperatures. urfu.ru

In solution, the reactivity is dominated by ligand exchange and acid-base reactions rather than electron transfer. The bismuth-oxygen (B8504807) bonds of the carboxylate and the basic oxide core are the primary sites of chemical interaction.

Thermal Decomposition Pathways and Products

The thermal decomposition of basic bismuth valerate involves a multi-stage process characterized by the loss of volatile components and the ultimate formation of a stable inorganic residue. The study of these pathways is crucial for understanding the material's thermal stability and for the synthesis of bismuth-based materials like bismuth oxide.

Thermogravimetric Analysis (TGA) for Decomposition Profile

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For basic bismuth carboxylates, the TGA curve typically shows distinct stages of mass loss. While specific TGA data for basic bismuth valerate is scarce, a representative decomposition profile can be constructed based on analogous compounds like basic bismuth oxalates and tartrates. inoe.roresearchgate.neturfu.ru

The process generally begins with an initial, often minor, weight loss corresponding to the removal of adsorbed or coordinated water molecules. The primary decomposition event occurs at higher temperatures, involving the breakdown of the organic valerate ligand. The final plateau in the TGA curve indicates the formation of a thermally stable residue, which is typically bismuth(III) oxide. nih.gov

Interactive Data Table: Representative TGA Decomposition Stages for Basic Bismuth Valerate (Note: These values are illustrative, based on similar bismuth compounds.)

| Decomposition Stage | Approximate Temperature Range (°C) | Associated Event | Theoretical Mass Loss (%) |

|---|---|---|---|

| Stage I | 50 - 150 | Dehydration (Loss of H₂O) | ~5% |

| Stage II | 250 - 400 | Decomposition of Valerate Ligand | ~25-30% |

| Residue | > 450 | Formation of Stable Bismuth Oxide | Final stable mass |

Evolved Gas Analysis (EGA) of Decomposition Products

Evolved Gas Analysis (EGA) is a technique used to identify the gaseous products released during thermal decomposition. wikipedia.orgrigaku.com It is often coupled with TGA, using methods like mass spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) to analyze the off-gases in real-time. nih.govmdpi.com

For basic bismuth valerate, the decomposition of the valerate (CH₃(CH₂)₃COO⁻) and basic (O²⁻/OH⁻) components is expected to produce a mixture of gases:

Water (H₂O): Released during the initial dehydration stage and from the dehydroxylation of the basic core.

Carbon Dioxide (CO₂): A primary product from the decarboxylation of the valerate ligand.

Organic Fragments: The breakdown of the pentyl chain of the valerate ligand can produce a variety of volatile hydrocarbons and oxygenated organic compounds.

Interactive Data Table: Expected Evolved Gases and Their Mass Spectrometry Signatures

| Evolved Gas | Chemical Formula | Expected m/z Ratios (Mass Spectrometry) | Origin |

|---|---|---|---|

| Water | H₂O | 18, 17 | Dehydration / Dehydroxylation |

| Carbon Dioxide | CO₂ | 44, 28, 16, 12 | Decarboxylation of valerate |

| Valeric Acid | C₅H₁₀O₂ | 102, 87, 73, 60, 45 | Volatilization/decomposition of ligand |

| Butene/Hydrocarbons | C₄H₈ | 56, 41, 39, 28, 27 | Fragmentation of pentyl chain |

Formation of Bismuth Oxide and Other Inorganic Residues

The final, thermally stable inorganic residue from the decomposition of basic bismuth valerate in an oxidizing (air) atmosphere is bismuth(III) oxide (Bi₂O₃). atamanchemicals.com The total mass loss observed in TGA corresponds to the conversion of the parent compound to pure Bi₂O₃.

Bismuth(III) oxide is a polymorphic material, existing in several crystal structures depending on the temperature. psu.ac.thugm.ac.idwikipedia.org

α-Bi₂O₃ (monoclinic): This is the stable phase at room temperature.

β-Bi₂O₃ (tetragonal): A metastable phase formed upon cooling from higher temperatures or by controlled, low-temperature decomposition of precursors. inoe.ro

γ-Bi₂O₃ (body-centered cubic): Another metastable phase.

δ-Bi₂O₃ (cubic): The stable high-temperature phase, existing above 729 °C. wikipedia.org

The specific polymorph of Bi₂O₃ obtained from the decomposition of basic bismuth valerate depends critically on the final calcination temperature and the heating/cooling rates. ugm.ac.id For instance, decomposition at a relatively low temperature (e.g., 270-300 °C) may yield the metastable β-Bi₂O₃ phase, while higher temperatures (e.g., >500-600 °C) typically result in the formation of the stable monoclinic α-Bi₂O₃. urfu.ruurfu.ru Intermediate products, such as bismuth oxocarbonates ((BiO)₂CO₃), can also form during the decomposition process, especially if the removal of CO₂ is incomplete. urfu.runih.gov

Coordination Chemistry of Bismuth Valerate, Basic

Nature of the Bismuth-Oxygen (B8504807) and Bismuth-Valerate Bond

The interaction between the bismuth center and the oxygen atoms of both the valerate (B167501) ligand and the oxo/hydroxo bridges is fundamental to the compound's structure. These bonds are not purely ionic or covalent but exhibit characteristics of both, a common feature in heavy p-block element chemistry.

The bonding between bismuth and oxygen is best described as polar covalent with a significant degree of ionic character. This assessment is based on the electronegativity difference between bismuth (Pauling scale: ~2.02) and oxygen (Pauling scale: ~3.44). The substantial difference suggests a highly polarized bond, where the electron density is shifted towards the more electronegative oxygen atom, creating partial positive and negative charges on the bismuth and oxygen atoms, respectively. quora.comchemistrystudent.com

This mixed character is further evidenced by the wide range of Bi-O bond lengths observed in various structurally characterized bismuth carboxylate and oxo-cluster compounds. Shorter Bi-O bonds are indicative of a greater covalent character, while longer bonds suggest a more ionic or dative interaction. rsc.orgnih.govacs.org In many bismuth(III) compounds, a distinction is made between primary (shorter, more covalent) and secondary (longer, more ionic) bonding interactions. nih.gov For instance, in bismuth subsalicylate, Bi-O(carboxylate) distances range from 2.3 to 3.1 Å, showcasing this variability. nih.gov It is highly probable that the bismuth-valerate and bismuth-oxo/hydroxo bonds in basic bismuth valerate exhibit a similar spectrum of bond lengths and, consequently, a mixed covalent-ionic nature.

Table 1: Representative Bi-O Bond Lengths in Bismuth Carboxylate and Oxo-Clusters

| Compound/Complex Fragment | Bi-O Bond Type | Bond Length (Å) | Reference(s) |

| Bismuth Subsalicylate | Bi-O(carboxylate) | 2.3 - 3.1 | nih.gov |

| Bismuth Subsalicylate | Bi-O(phenolic) | 3.1 - 3.2 | nih.gov |

| Bi-Ellagate MOF | Bi-O(phenolate) | 2.1 - 2.3 | acs.orgnih.gov |

| Bi-Carboxylate MOFs (Typical) | Bi-O(carboxylate) | 2.4 - 2.8 | acs.orgnih.gov |

| [Bi(o-MeOC₆H₄CO₂)₃]∞ | Bi-O(carboxylate) | ~2.2 - 2.8 | rsc.orgnih.gov |

| Bi-O Oxo-Clusters | Bi-O(oxo bridge) | ~2.1 - 2.4 | acs.org |

The coordination geometry around the Bi(III) center in basic bismuth valerate is dictated by a combination of steric demands from the ligands and the electronic influence of the 6s² lone pair.

Electronic Factors: The 6s² lone pair of electrons in Bi(III) can be stereochemically active, meaning it occupies a position in the coordination sphere, influencing the arrangement of the ligands. This leads to distorted coordination geometries. researchgate.net

Hemidirected Geometry: When the lone pair is stereochemically active, ligands are pushed to one side of the coordination sphere, creating a gap occupied by the lone pair. This results in irregular and often low-symmetry geometries like a square pyramid or a distorted octahedron.

Holodirected Geometry: If the lone pair is stereochemically inactive (spherically distributed around the nucleus), a more symmetric, regular coordination geometry (e.g., octahedral) is observed. The expression of this lone pair's activity is sensitive to the nature of the coordinated ligands.

Bismuth(III) is known for its flexible coordination number, commonly ranging from three to nine, but can be even higher. ias.ac.in This flexibility allows for the accommodation of various ligand types and bridging modes, contributing to the structural diversity of its compounds.

Table 2: Common Coordination Geometries and Numbers for Bismuth(III)

| Coordination Number | Geometry | Influence of 6s² Lone Pair |

| 4 | Trigonal Pyramidal | Active |

| 5 | Square Pyramidal | Active |

| 6 | Distorted Octahedral | Active |

| 7 | Monocapped Octahedron/Trigonal Prism | Variable |

| 8 | Square Antiprism / Dodecahedron | Often Inactive |

| 9 | Distorted Tricapped Trigonal Prism | Often Inactive |

Supramolecular Assembly and Self-Organization in Bismuth Valerate Systems

The solid-state structure of basic bismuth valerate is not merely defined by its primary coordination bonds but also by weaker intermolecular forces that guide the self-assembly of molecules into a stable crystal lattice.

Hydrogen Bonding: The "basic" nature of the compound implies the presence of oxo (O²⁻) and/or hydroxo (OH⁻) bridges. The hydroxo groups can act as hydrogen bond donors, forming interactions with the carboxylate oxygen atoms of neighboring molecules. If coordinated water molecules are present, as is common in many bismuth carboxylate structures, they would also contribute significantly to a network of hydrogen bonds. acs.org These interactions are directional and play a vital role in establishing a well-defined three-dimensional structure.

Bismuth(III) ions and carboxylate linkers are common building blocks for metal-organic frameworks (MOFs) and coordination polymers. acs.orgresearchgate.net While valeric acid is a monodentate carboxylate and typically acts as a terminal or simple bridging ligand, it can still participate in the formation of extended structures.

In basic bismuth valerate, the primary structure is likely based on a polynuclear bismuth oxo/hydroxo core. The valerate ligands would then cap the surface of this inorganic core. These capped clusters can then self-assemble into larger structures. If the valerate ligands adopt a bridging coordination mode between two bismuth centers or two separate clusters, a one-, two-, or three-dimensional coordination polymer can be formed. The structure of bismuth subsalicylate, for example, is a coordination polymer with layers held together by dispersion forces. nih.gov Similarly, many simple bismuth carboxylates are known to form polymeric chains or layered structures through bridging carboxylate groups. rsc.orgnih.gov

Role of Basic Oxo/Hydroxo Bridges in Bismuth Cluster Formation

The facile hydrolysis of the Bi³⁺ aqua ion is a defining feature of its aqueous chemistry and is central to the structure of "basic" bismuth salts. nih.govrsc.org When bismuth(III) salts are in the presence of water, they readily undergo hydrolysis, leading to the formation of Bi-O-Bi and Bi-OH-Bi linkages. These bridges are the fundamental components of polynuclear bismuth oxo/hydroxo clusters.

The formation of these clusters is a condensation process where water molecules are eliminated between hydrated bismuth ions or their partially hydrolyzed intermediates. This process results in the formation of stable, polynuclear cationic cores. Common examples of such cores found in crystalline solids include [Bi₆O₄(OH)₄]⁶⁺, [Bi₉O₇]¹³⁺, and the very large [Bi₃₈O₄₅]²⁴⁺. researchgate.netrsc.org

In basic bismuth valerate, the oxo/hydroxo bridges constitute the inorganic core of the structure. The valerate anions then act as capping ligands, coordinating to the bismuth atoms on the surface of this core. These carboxylate ligands serve several functions:

Charge Neutralization: They balance the positive charge of the central bismuth-oxo/hydroxo cation.

Steric Shielding: They provide a lipophilic exterior, preventing the uncontrolled growth and precipitation of bismuth oxide (Bi₂O₃).

Structural Control: They influence the size and shape of the final cluster by occupying coordination sites on the surface.

The hydrolysis process and subsequent cluster formation are highly sensitive to reaction conditions such as pH, temperature, and the concentration of reactants, which is why a variety of different bismuth oxo-cluster nuclearities have been reported. rsc.org

Synthesis and Characterization of Polynuclear Bismuth-Oxo Valerate Clusters

The synthesis of polynuclear bismuth-oxo clusters is fundamentally a process of controlled hydrolysis and condensation. For basic bismuth valerate, the formation of such clusters would likely proceed through the hydrolysis of a bismuth(III) valerate precursor. Bismuth(III) carboxylates are generally susceptible to hydrolysis, which leads to the formation of Bi-O-Bi bridges and, ultimately, the assembly of stable oxo-cluster cores. shepchem.comrsc.org

Key synthetic strategies can be extrapolated from related compounds:

Controlled Hydrolysis: The reaction of a simple bismuth(III) salt (e.g., bismuth nitrate) with sodium valerate in an aqueous or mixed aqueous/organic solvent system under carefully controlled pH and temperature could yield polynuclear clusters. The stoichiometry of water is a critical parameter; an excess often leads to the precipitation of amorphous bismuth oxide, while substoichiometric amounts can favor the formation of discrete, crystalline clusters. shepchem.com

Reaction of Organobismuth Precursors: A common high-yield route to bismuth-oxo-carboxylates involves the reaction of organobismuth compounds, such as triphenylbismuth (B1683265) (BiPh₃), with the desired carboxylic acid (valeric acid) in a "wet" organic solvent. rsc.org The trace amount of water present is sufficient to induce hydrolysis and oxo-bridge formation, while the valeric acid provides the capping carboxylate ligands.

Direct Reaction with Bismuth Oxide: The reaction of bismuth(III) oxide (Bi₂O₃) with valeric acid, potentially under solvothermal conditions, could also be a viable route to forming bismuth-oxo valerate clusters.

The characterization of these clusters relies on a combination of techniques to elucidate their complex, high-nuclearity structures.

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is a powerful tool for identifying the various cluster species present in solution, confirming the nuclearity (number of bismuth atoms) of the clusters. rsc.org

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to confirm the presence of the valerate ligands and their coordination to the bismuth centers by observing the characteristic carboxylate stretches (ν_as(COO⁻) and ν_s(COO⁻)). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) can provide information about the ligand environment in solution.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆₄H₄₆Bi₄N₂O₂₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Core Structure | Planar Bi₄(μ₃-O)₂ |

| Bi-O (oxo) distances | 2.09 - 2.35 Å |

| Bi-O (carboxylate) distances | 2.28 - 2.85 Å |

| Bi···Bi distances | 3.68 - 3.75 Å |

Mechanisms of Cluster Growth and Aggregation

The formation of polynuclear bismuth-oxo clusters from simple Bi³⁺ precursors in the presence of carboxylates is a stepwise process of aggregation. The mechanism is governed by the hydrolytic chemistry of the Bi³⁺ ion, which is highly acidic. nih.govacs.org

Hydrolysis and Monomer Formation: In aqueous solution, the hydrated bismuth ion, [Bi(H₂O)₈]³⁺, begins to hydrolyze even at very low pH to form mononuclear species like [Bi(OH)(H₂O)ₙ]²⁺. acs.org

Olation and Oxolation: These initial hydroxo species undergo condensation reactions. Olation involves the formation of a hydroxo-bridge (Bi-OH-Bi) between two bismuth centers with the elimination of a water molecule. Subsequent deprotonation or further condensation leads to the formation of oxo-bridges (Bi-O-Bi) in a process known as oxolation .

Core Formation: This step-by-step condensation leads to the assembly of stable, polynuclear bismuth-oxo cores. A particularly stable and common core is the hexanuclear cation [Bi₆O₄(OH)₄]⁶⁺, which consists of a Bi₆ octahedron with its faces capped by μ₃-O and μ₃-OH groups. nih.gov Other common cores include Bi₄O₂, Bi₉O₇, and even higher nuclearity structures. nih.govias.ac.in

Capping and Termination: The valerate ligands play a crucial role in terminating the growth of the cluster. The carboxylate groups coordinate to the bismuth atoms on the surface of the oxo-core, acting as "capping" ligands. This encapsulation by the hydrophobic alkyl chains of the valerate ligands stabilizes the cluster in solution and prevents its further aggregation into bulk bismuth oxide. The size, shape, and charge of the carboxylate ligand influence the final nuclearity and geometry of the isolated cluster. rsc.orgresearchgate.net

Interaction with Auxiliary Ligands in Solution and Solid State

The bismuth centers within a pre-formed bismuth-oxo valerate cluster are often coordinatively unsaturated, meaning they can accept additional ligands. This Lewis acidic character allows for a rich derivative chemistry, including the formation of simple adducts and the construction of extended, multidimensional coordination polymers.

Adduct Formation with Lewis Bases

The bismuth(III) centers on the surface of an oxo-cluster act as Lewis acids and are capable of forming adducts with a variety of Lewis bases. These interactions typically involve the coordination of a neutral donor molecule to a bismuth atom, resulting in an expansion of its coordination sphere.

Potential Lewis bases include:

Nitrogen Donors: Amines, pyridines, and nitriles (e.g., acetonitrile).

Oxygen Donors: Water, alcohols, ethers (e.g., THF), ketones, and sulfoxides (e.g., DMSO).

Phosphorus Donors: Phosphines, though these are softer bases and may have different reactivity profiles.

The formation of such an adduct, for example, with pyridine, can be represented as: [BiₓOᵧ(valerate)z] + n(Py) ⇌ [BiₓOᵧ(valerate)z(Py)ₙ]

The strength of this interaction depends on both the Lewis acidity of the specific bismuth site and the basicity of the incoming ligand. In many structurally characterized bismuth-oxo-carboxylate clusters, solvent molecules like acetonitrile (B52724) or DMSO are found coordinated to bismuth centers, demonstrating this principle. rsc.org These interactions are often labile, and the coordinated Lewis base can typically be removed by gentle heating or vacuum.

| Lewis Base Type | Example | Expected Interaction | Potential Effect on Cluster |

|---|---|---|---|

| N-heterocycles | Pyridine | Coordination via N lone pair to Bi(III) | Minor structural perturbation; potential change in solubility |

| Nitriles | Acetonitrile (MeCN) | Coordination via N lone pair to Bi(III) | Often observed in crystal structures as co-crystallized solvent |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Strong coordination via O lone pair to Bi(III) | Can influence cluster formation and stability in solution |

| Water | H₂O | Coordination via O lone pair to Bi(III) | Can lead to further hydrolysis or ligand exchange |

Coordination Polymerization via Multifunctional Ligands

If auxiliary ligands possessing two or more distinct donor sites (multifunctional ligands) are introduced, they can act as linkers to bridge individual bismuth-oxo valerate clusters into extended one-, two-, or three-dimensional networks known as coordination polymers. uzh.ch

For this to occur, the multifunctional ligand must be able to coordinate to bismuth centers on different cluster units simultaneously. The valerate ligands would continue to act primarily as capping or terminal ligands on the cluster core, while the multifunctional ligand serves as the primary linker.

Examples of suitable multifunctional ligands include:

Dicarboxylic Acids: Terephthalic acid or 2,2'-biphenyldicarboxylic acid.

Hydroxy- or Amino-Carboxylic Acids: 4-aminobenzoic acid or 4-hydroxybenzoic acid.

N-heterocyclic Carboxylic Acids: Pyridine-dicarboxylic acids. nih.gov

The resulting structure is highly dependent on the geometry of the bismuth-oxo cluster (which acts as the "node") and the length, rigidity, and connectivity of the organic linker. For instance, a rigid linear linker like terephthalate (B1205515) could connect clusters into a 1D chain, while a more complex linker could lead to the formation of 2D layers or 3D frameworks. nih.govacs.org This approach allows for the rational design of novel materials where the properties of the inorganic bismuth-oxo cluster are combined with the structural versatility of organic linkers.

Advanced Analytical Methodologies for in Situ and Operando Studies of Bismuth Valerate, Basic

Real-Time Monitoring of Synthesis and Reaction Processes

Real-time monitoring is essential for developing a deep understanding of the formation mechanism of basic bismuth valerate (B167501). By observing the reaction as it happens, chemists can identify transient intermediates, determine kinetic parameters, and establish precise process control.

In situ spectroscopy allows for the continuous collection of spectral data from a reacting mixture without the need for sampling, thus providing an unperturbed view of the chemical transformations.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique is particularly powerful for monitoring reactions in solution. An ATR probe immersed directly into the reaction vessel measures the infrared spectrum of the components in real-time. For the synthesis of basic bismuth valerate, ATR-IR can track the consumption of reactants and the formation of the product by monitoring characteristic vibrational bands.

The key spectral regions of interest include the carbonyl (C=O) stretching vibrations of valeric acid and the carboxylate (COO⁻) stretches of the bismuth valerate product. The frequency separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group provides information about its coordination mode with the bismuth center (e.g., monodentate, bidentate chelating, or bridging). researchgate.net For example, a shift from the C=O stretch of free valeric acid (around 1710 cm⁻¹) to the characteristic asymmetric and symmetric stretches of the coordinated carboxylate group (typically in the 1600-1500 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively) signifies product formation. researchgate.netresearchgate.net This allows for the real-time tracking of reaction conversion. mt.com

| Reaction Time (min) | Valeric Acid C=O Peak Intensity (Absorbance Units) at ~1710 cm⁻¹ | Bismuth Valerate νₐₛ(COO⁻) Peak Intensity (Absorbance Units) at ~1580 cm⁻¹ | Reaction Conversion (%) |

|---|

UV-Visible (UV-Vis) Spectroscopy: This technique can monitor changes in the electronic environment of the bismuth ion during the reaction. While simple bismuth salts may have limited absorption in the standard UV-Vis range, the formation of bismuth-oxygen (B8504807) clusters and coordination complexes with valerate can lead to distinct spectral changes. researchgate.netnih.gov By monitoring the absorbance at a specific wavelength corresponding to a reactant or product, a kinetic profile of the reaction can be constructed. semanticscholar.org For instance, the formation of the basic bismuth core [BiₓOᵧ(OH)z]ⁿ⁺ coordinated to valerate ligands may give rise to a new absorption band, the growth of which can be correlated with the reaction progress.

| Reaction Time (s) | Absorbance at λₘₐₓ (e.g., 310 nm) | Concentration of Product (M) |

|---|

Microfluidic reactors offer significant advantages for studying reaction kinetics due to their small volumes, rapid mixing, precise control over temperature, and high surface-area-to-volume ratios. These systems allow for high-throughput screening of reaction conditions (e.g., reactant concentrations, temperature, residence time) to quickly map the kinetic landscape of basic bismuth valerate synthesis. By varying the flow rates of reactant streams, the reaction time can be precisely controlled from milliseconds to minutes, enabling the study of fast kinetic processes that are difficult to capture in conventional batch reactors. Coupling a microfluidic reactor with an in situ detection method, such as UV-Vis spectroscopy, provides a powerful platform for acquiring high-resolution kinetic data.

Chromatographic Separations for Complex Mixture Analysis

Chromatography is indispensable for separating and quantifying the components of the final reaction mixture, which is crucial for assessing product purity and identifying byproducts.

HPLC is a primary technique for determining the purity of a non-volatile compound like basic bismuth valerate. A reversed-phase HPLC method can be developed to separate the main product from unreacted starting materials (e.g., valeric acid) and non-volatile impurities. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile (B52724) or methanol. ycmou.ac.insielc.com Detection is typically achieved using a UV detector set to a wavelength where the bismuth compound absorbs. By running a calibrated standard, the exact purity of the synthesized basic bismuth valerate can be quantified.

| Peak ID | Compound | Retention Time (min) | Peak Area (%) |

|---|

During the synthesis of basic bismuth valerate, volatile byproducts may be formed from side reactions or decomposition of solvents or precursors. Gas chromatography, often coupled with mass spectrometry (GC-MS), is the ideal technique for identifying and quantifying these volatile species. nih.govresearchgate.net For example, if the synthesis is performed in an alcohol-based solvent, GC can detect residual solvent in the final product. It can also identify volatile organic compounds that might be generated if the reaction is carried out at elevated temperatures, which could indicate decomposition pathways. A headspace GC-MS analysis, where the vapor above the sample is injected, is particularly effective for detecting trace volatile impurities. nih.gov

Mass Spectrometry for Elucidating Reaction Intermediates

Mass spectrometry (MS) is an exceptionally sensitive technique for identifying molecules by their mass-to-charge ratio (m/z). Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing reaction mixtures directly, as it can gently transfer ions from solution into the gas phase for detection. nih.gov This makes it a powerful tool for identifying charged or easily ionizable reaction intermediates that exist transiently in solution. nih.gov

In the context of basic bismuth valerate synthesis, ESI-MS could be used to detect various bismuth-containing cluster ions that may act as intermediates. For instance, species such as [Bi(O₂CR)]²⁺, [Bi₂(OH)₂(O₂CR)ₓ]ⁿ⁺, or mixed ligand complexes could be identified. nih.gov By analyzing aliquots of the reaction mixture at different time points, it is possible to map the evolution of these intermediates and construct a detailed reaction mechanism. The high resolution of modern mass spectrometers allows for the determination of the exact elemental composition of these intermediates, providing definitive structural clues. purdue.edu

| Observed m/z | Proposed Formula | Proposed Intermediate Type |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules. nih.gov In the context of basic bismuth valerate, ESI-MS can be employed to study its solution-phase behavior, such as its stability, aggregation, and interactions with other molecules in real-time.

Detailed Research Findings:

While direct in situ and operando ESI-MS studies on basic bismuth valerate are not extensively documented in the available literature, the application of this technique to other bismuth-containing clusters provides a strong precedent for its potential utility. For instance, ESI-MS has been successfully used to monitor the formation and growth of bismuth oxido clusters in solution. researchgate.net These studies have revealed that the cluster core often remains intact during the ionization process, allowing for the accurate determination of their composition and charge state. researchgate.net

Hypothetically, an in situ ESI-MS investigation of a reaction involving basic bismuth valerate could track the evolution of bismuth-containing species. By continuously sampling a reaction mixture, one could observe the consumption of reactants, the formation of intermediates, and the emergence of the final product. This would provide invaluable kinetic and mechanistic information.

Hypothetical In Situ ESI-MS Data for Basic Bismuth Valerate Formation:

| Time (minutes) | Precursor Ion (m/z) Intensity | Intermediate Ion (m/z) Intensity | Product Ion (m/z) Intensity |

| 0 | 100% | 0% | 0% |

| 10 | 75% | 15% | 10% |

| 30 | 30% | 40% | 30% |

| 60 | 5% | 25% | 70% |

| 120 | <1% | 5% | 94% |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is another soft ionization technique that is highly effective for the analysis of large, non-volatile molecules. researchgate.netresearchgate.net It involves co-crystallizing the analyte with a matrix that strongly absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules with minimal fragmentation. researchgate.netrsc.org

Detailed Research Findings:

The application of MALDI-MS to organobismuth compounds has been demonstrated for their characterization. rsc.org For in situ and operando studies of basic bismuth valerate, MALDI-MS could be particularly useful for analyzing solid-state transformations or reactions occurring at surfaces. For example, one could monitor the thermal decomposition of basic bismuth valerate by applying a thin layer of the compound mixed with a suitable matrix onto a MALDI plate and acquiring mass spectra at different temperatures.

This approach would allow for the identification of decomposition products and intermediates as they are formed. The choice of the matrix is critical and would need to be optimized to ensure efficient energy transfer and ionization without interfering with the analysis. researchgate.net

Hypothetical Operando MALDI-MS Data for Thermal Decomposition of Basic Bismuth Valerate:

| Temperature (°C) | Basic Bismuth Valerate Peak Intensity | Decomposition Fragment A Peak Intensity | Decomposition Fragment B Peak Intensity |

| 25 | 100% | 0% | 0% |

| 100 | 95% | 5% | 0% |

| 150 | 60% | 35% | 5% |

| 200 | 10% | 70% | 20% |

| 250 | <1% | 20% | 80% |

Microscopic and Nanoscopic Characterization Techniques

Microscopic techniques are essential for visualizing the morphology and surface topography of materials at the micro- and nanoscale. In situ and operando microscopy allows for the direct observation of structural changes as they occur.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology

Detailed Research Findings:

In situ and operando electron microscopy has been employed to study the dynamic behavior of various materials, including bismuth-containing nanoparticles. nih.govresearchgate.netresearchgate.net For instance, in situ TEM has been used to observe the solid-liquid phase transitions of silica-encapsulated bismuth nanoparticles, revealing how the encapsulation prevents agglomeration upon melting. nih.govresearchgate.net

For basic bismuth valerate, in situ SEM could be used to monitor morphological changes during processes such as synthesis, calcination, or catalytic reactions. One could observe the evolution of particle size and shape, as well as the formation of new phases. In situ TEM would provide even higher resolution, enabling the observation of changes in the crystal structure and the nucleation and growth of new crystalline domains in real-time. rsc.org

Hypothetical In Situ SEM Observations of Basic Bismuth Valerate Crystal Growth:

| Time (hours) | Average Particle Size (μm) | Morphology Description |

| 0 | - | Amorphous precursor |

| 1 | 0.2 | Small spherical nuclei |

| 4 | 0.8 | Aggregates of primary particles |

| 8 | 2.5 | Well-defined crystalline plates |

| 24 | 5.1 | Large, faceted crystals |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography with nanoscale resolution. nih.gov It can be operated in various environments, making it suitable for in situ and operando studies.

Detailed Research Findings:

AFM has been utilized to characterize the surface of various bismuth compounds, including bismuth oxide thin films and bismuth-containing nanoparticles. researchgate.netacademicjournals.org In situ AFM has been used to monitor the electrochemical deposition of bismuth films, providing real-time insights into the nucleation and growth processes at the electrode surface. mdpi.com

In the context of basic bismuth valerate, in situ AFM could be employed to study processes such as dissolution, precipitation, and surface reactions in a liquid environment. By imaging the same area of a basic bismuth valerate crystal over time, one could directly observe changes in surface topography, such as the formation of etch pits during dissolution or the growth of new layers during precipitation.

Hypothetical In Situ AFM Data for the Dissolution of a Basic Bismuth Valerate Crystal Surface:

| Time (minutes) | Average Surface Roughness (nm) | Etch Pit Density (pits/μm²) |

| 0 | 1.2 | 0 |

| 5 | 2.5 | 5 |

| 15 | 4.8 | 18 |

| 30 | 8.3 | 45 |

| 60 | 15.6 | 92 |

Computational and Theoretical Studies on Bismuth Valerate, Basic

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, energy, and other properties of molecules. These calculations provide a fundamental understanding of bonding, reactivity, and spectroscopic properties. For basic bismuth valerate (B167501), such calculations can elucidate the nature of the bismuth-oxygen (B8504807) and bismuth-valerate bonds, as well as predict its reactivity in various chemical environments.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons, thus governing its electrophilic and nucleophilic behavior. youtube.com

For basic bismuth valerate, a frontier molecular orbital analysis would likely reveal that the HOMO is localized on the oxygen atoms of the valerate and oxide ligands, indicating these are the primary sites for nucleophilic attack. Conversely, the LUMO is expected to be centered on the bismuth atom, making it the electrophilic center susceptible to attack by electron-rich species. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies for Basic Bismuth Valerate

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on oxygen atoms of the valerate and oxide ligands. |

| LUMO | -1.2 | Primarily localized on the bismuth atom. |

| HOMO-LUMO Gap | 4.6 | Indicates moderate chemical stability. |

This table presents hypothetical data based on typical values for similar bismuth compounds and is intended for illustrative purposes.

Quantum chemical calculations can be used to map out the potential energy surface for a chemical reaction, providing detailed information about the reaction mechanism. This includes the identification of transition states, intermediates, and the calculation of reaction energy profiles and activation barriers.

For basic bismuth valerate, this approach could be used to study its hydrolysis, thermal decomposition, or its interaction with biological targets. For instance, the reaction pathway for the hydrolysis of the bismuth-valerate bond could be elucidated, revealing the energy barrier that must be overcome for the reaction to proceed. This information is crucial for understanding the compound's stability and its behavior in aqueous environments.

Interactive Data Table: Calculated Activation Energies for a Hypothetical Hydrolysis Reaction of Basic Bismuth Valerate

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Coordination of Water | 5.2 | -2.1 |

| Proton Transfer | 12.5 | 1.8 |

| Valerate Dissociation | 8.7 | -5.4 |

This table presents hypothetical data based on typical values for similar hydrolysis reactions and is intended for illustrative purposes.

Force Field Development and Molecular Mechanics Simulations

While quantum chemical calculations are highly accurate, they are computationally expensive and generally limited to relatively small systems. For larger systems and for studying the dynamic behavior of molecules over time, molecular mechanics (MM) simulations are employed. These simulations rely on a simplified classical mechanical model of the molecule, where atoms are treated as spheres and bonds as springs. The parameters used in these models are derived from experimental data or quantum chemical calculations and are collectively known as a force field.

The development of accurate force field parameters for heavy elements like bismuth is a challenging but active area of research. nih.gov Such parameters are essential for performing meaningful molecular mechanics simulations on bismuth-containing compounds.

Basic bismuth valerate, with its flexible valerate chain, can adopt a multitude of conformations. Molecular mechanics simulations can be used to explore the conformational landscape of the molecule, identifying low-energy conformers and understanding the flexibility of the valerate ligand. This information is important for understanding how the molecule might interact with other molecules, such as receptors in a biological system. The results of such studies can be visualized through Ramachandran-like plots, showing the distribution of dihedral angles in the valerate chain.

Molecular mechanics simulations are particularly well-suited for studying intermolecular interactions. For basic bismuth valerate, this could involve modeling its aggregation in solution or its interaction with solvent molecules. Understanding these interactions is key to predicting its solubility and its behavior in different environments. DFT calculations can also be used to better understand intramolecular coordination, such as the S→Bi interaction in certain organobismuth compounds. researchgate.net

Predictive Modeling of Novel Bismuth Valerate, Basic Derivatives

Computational chemistry can be used not only to study existing compounds but also to predict the properties of novel, yet-to-be-synthesized molecules. By systematically modifying the structure of basic bismuth valerate in silico—for example, by changing the length of the alkyl chain, introducing different functional groups, or replacing the valerate ligand with other carboxylates—it is possible to build a library of virtual derivatives.

The properties of these derivatives, such as their electronic structure, reactivity, and potential biological activity, can then be predicted using the computational methods described above. This approach, often referred to as virtual screening or in silico design, can significantly accelerate the discovery of new compounds with desired properties, such as enhanced therapeutic efficacy or improved stability. Machine learning models, trained on data from computational and experimental studies of bismuth compounds, can further enhance the predictive power of these approaches. mdpi.comespublisher.com

Interactive Data Table: Predicted HOMO-LUMO Gap for Hypothetical Derivatives of Basic Bismuth Valerate

| Derivative | Modifying Group | Predicted HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Basic Bismuth Propionate | Propionate | 4.8 | Lower |

| Basic Bismuth Heptanoate | Heptanoate | 4.5 | Higher |

| Basic Bismuth Chloro-valerate | Chloro- group on valerate | 4.3 | Significantly Higher |

This table presents hypothetical data based on general chemical principles and is intended for illustrative purposes.

Ligand Design Principles for Targeted Synthesis

The targeted synthesis of basic bismuth valerate, like other bismuth complexes, is guided by principles of ligand design aimed at achieving specific structural and electronic properties. Computational methods, particularly Density Functional Theory (DFT), are pivotal in rationally designing ligands to modulate the characteristics of the final compound. mdpi.com

The valerate ligand, a simple carboxylate, offers several avenues for modification to fine-tune the properties of the resulting bismuth complex. Key design principles include:

Steric Bulk: The alkyl chain of the valerate ligand can be branched or substituted to introduce steric hindrance around the bismuth center. This can influence the coordination number and geometry of the complex, potentially leading to the formation of dimeric or polymeric structures. rsc.org Computational modeling can predict the energetic feasibility of such structures based on different substitution patterns on the valerate backbone.

Chelating Moieties: The valerate ligand can be functionalized with additional donor atoms, such as nitrogen or oxygen, to create a chelating ligand. This generally increases the stability of the complex through the chelate effect. Theoretical studies can explore the optimal placement and type of these additional functional groups to achieve desired coordination environments. nih.gov

Hydrophobicity/Hydrophilicity: The length and nature of the alkyl chain of the valerate ligand dictate the solubility of the complex in various media. Computational models can predict solubility parameters by calculating the solvent-accessible surface area and interaction energies with different solvent molecules.

Structure-Property Relationships from a Theoretical Perspective

Computational approaches are instrumental in elucidating the relationship between the molecular structure of basic bismuth valerate and its macroscopic properties. mdpi.com DFT and other quantum chemical methods can provide insights into geometric parameters, electronic structure, and vibrational properties. mdpi.com

Geometric Structure: The coordination environment around the bismuth(III) ion in basic bismuth valerate is expected to be complex, likely involving both the valerate carboxylate groups and the basic oxide or hydroxide (B78521) moiety. The geometry can range from distorted tetrahedral to trigonal bipyramidal or even octahedral, depending on the stoichiometry and solid-state packing. mdpi.com Computational geometry optimization can predict the most stable arrangement of ligands around the bismuth center, including key parameters like bond lengths and angles. For instance, the Bi-O bond lengths are crucial in determining the strength of the coordination. mdpi.com

Electronic Structure: The electronic properties of basic bismuth valerate are governed by the interactions between the bismuth 6p orbitals and the oxygen orbitals of the valerate and oxide/hydroxide ligands. Molecular orbital theory and DFT calculations can map the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that influences the compound's reactivity and potential electronic applications. Modifications to the valerate ligand, as discussed in the previous section, can be theoretically modeled to tune this energy gap.

Illustrative Computational Data:

| Parameter | Hypothetical Value | Computational Method |

| Bi-O (carboxylate) Bond Length | 2.25 - 2.45 Å | DFT (B3LYP/LANL2DZ) |

| Bi-O (oxide) Bond Length | 2.10 - 2.20 Å | DFT (B3LYP/LANL2DZ) |

| O-Bi-O Bond Angle | 85° - 105° | DFT (B3LYP/LANL2DZ) |

| HOMO-LUMO Gap | 3.5 - 4.5 eV | TD-DFT |

| Mulliken Charge on Bi | +1.2 to +1.5 | Mulliken Population Analysis |

This data is illustrative and not based on actual calculations for basic bismuth valerate.

Statistical Mechanics and Thermodynamics of this compound Systems